molecular formula C12H12O B11912651 1-Methoxy-3-methylnaphthalene

1-Methoxy-3-methylnaphthalene

Cat. No.: B11912651
M. Wt: 172.22 g/mol
InChI Key: CTKKMNJQJKRSSA-UHFFFAOYSA-N
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Description

1-Methoxy-3-methylnaphthalene is an organic compound belonging to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by a methoxy group (-OCH3) and a methyl group (-CH3) attached to the naphthalene ring system. It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-3-methylnaphthalene can be synthesized through several methods. One common approach involves the methylation of 1-methoxynaphthalene using methyl iodide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often involves catalytic processes to enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) are used to facilitate the methylation reaction. The process is optimized for large-scale production by controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced naphthalene derivatives.

    Substitution: Electrophilic substitution reactions are common, where the methoxy and methyl groups can be replaced by other functional groups using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Naphthoquinones.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

1-Methoxy-3-methylnaphthalene has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-methylnaphthalene involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form DNA adducts, which are studied for their potential impact on genetic material and cellular processes.

Comparison with Similar Compounds

    1-Methylnaphthalene: Similar in structure but lacks the methoxy group.

    1-Methoxynaphthalene: Similar but lacks the methyl group.

    2-Methylnaphthalene: An isomer with the methyl group at a different position.

Uniqueness: 1-Methoxy-3-methylnaphthalene is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This dual substitution pattern enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

1-methoxy-3-methylnaphthalene

InChI

InChI=1S/C12H12O/c1-9-7-10-5-3-4-6-11(10)12(8-9)13-2/h3-8H,1-2H3

InChI Key

CTKKMNJQJKRSSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1)OC

Origin of Product

United States

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